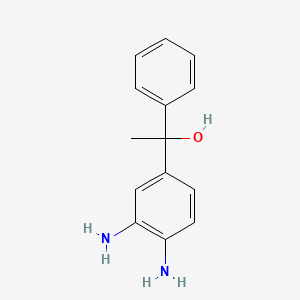
1-(3,4-Diaminophenyl)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Diaminophenyl)-1-phenylethanol is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group and a diaminophenyl group attached to an ethanolic moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Diaminophenyl)-1-phenylethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-diaminophenol with phenylmagnesium bromide followed by reduction. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and specific reagents is optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Diaminophenyl)-1-phenylethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.
Major Products Formed:
Oxidation: Produces corresponding quinones and carboxylic acids.
Reduction: Yields amines and alcohols.
Substitution: Results in the formation of various substituted phenyl compounds.
Scientific Research Applications
1-(3,4-Diaminophenyl)-1-phenylethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
1-(3,4-Diaminophenyl)-1-phenylethanol is unique in its structure and properties compared to similar compounds such as 1-(3,4-diaminophenyl)ethanone and (3,4-diaminophenyl)(4-fluorophenyl)methanone. These compounds differ in their functional groups and reactivity, leading to distinct applications and behaviors.
Comparison with Similar Compounds
1-(3,4-Diaminophenyl)ethanone
(3,4-Diaminophenyl)(4-fluorophenyl)methanone
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(3,4-diaminophenyl)-1-phenylethanol |
InChI |
InChI=1S/C14H16N2O/c1-14(17,10-5-3-2-4-6-10)11-7-8-12(15)13(16)9-11/h2-9,17H,15-16H2,1H3 |
InChI Key |
HIHLDYIWRYOYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC(=C(C=C2)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















